2-[(2-methylphenyl)methyl]-6-[(4-methylpiperidin-1-yl)sulfonyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Description
The compound 2-[(2-methylphenyl)methyl]-6-[(4-methylpiperidin-1-yl)sulfonyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one belongs to the [1,2,4]triazolo[4,3-a]pyridin-3-one class, characterized by a fused triazole-pyridine core. Key features include:
- Substituents: A 2-methylbenzyl group at position 2 and a 4-methylpiperidinylsulfonyl group at position 4.
- Molecular Formula: Presumed to be C20H24N4O3S (based on 13g in , which has a 3-methylbenzyl substituent).
- Physicochemical Properties: Expected melting point ~145–146°C (analogous to 13g) and molecular weight ~392.49 g/mol .
Properties
IUPAC Name |
2-[(2-methylphenyl)methyl]-6-(4-methylpiperidin-1-yl)sulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3S/c1-15-9-11-22(12-10-15)28(26,27)18-7-8-19-21-24(20(25)23(19)14-18)13-17-6-4-3-5-16(17)2/h3-8,14-15H,9-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKICCRMTQPEMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=CC=CC=C4C)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methylphenyl)methyl]-6-[(4-methylpiperidin-1-yl)sulfonyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving a suitable precursor, such as a hydrazine derivative and an appropriate nitrile compound.
Fusing the Triazole and Pyridine Rings: The triazole ring is then fused to a pyridine ring through a condensation reaction, often using a dehydrating agent such as phosphorus oxychloride (POCl3).
Introduction of Substituents: The methylbenzyl and methylpiperidinylsulfonyl groups are introduced through nucleophilic substitution reactions, using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(2-methylphenyl)methyl]-6-[(4-methylpiperidin-1-yl)sulfonyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound is being investigated for its potential therapeutic effects, including its ability to modulate specific biological pathways.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[(2-methylphenyl)methyl]-6-[(4-methylpiperidin-1-yl)sulfonyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Analogues in Antimalarial Research
describes a series of [1,2,4]triazolo[4,3-a]pyridine sulfonamides evaluated as antimalarial agents. Key comparisons include:
| Compound Name | Substituents (Position 2 / Position 6) | Melting Point (°C) | Molecular Formula | Key Properties/Applications |
|---|---|---|---|---|
| 13f | 4-Chlorobenzyl / Piperidin-1-ylsulfonyl | 173–174 | C18H19ClN4O3S | Higher polarity due to Cl substituent |
| 13g | 3-Methylbenzyl / 4-Methylpiperidin-1-ylsulfonyl | 145–146 | C20H24N4O3S | Balanced lipophilicity for antimalarial activity |
| 13h | 2-Fluorobenzyl / 4-Methylpiperidin-1-ylsulfonyl | 150–151 | C19H21FN4O3S | Fluorine enhances metabolic stability |
| 13i | 3-Fluorobenzyl / Thiomorpholinosulfonyl | 154–155 | C17H17FN4O3S2 | Thiomorpholine may improve solubility |
Key Observations :
Herbicidal Triazolopyridinones
discusses azafenidin and flumetsulam, herbicides containing the [1,2,4]triazolo[4,3-a]pyridin-3-one core. Key distinctions:
- Substituents: Azafenidin has a dichlorophenyl-tetrahydrotriazolopyridinone structure, enhancing herbicidal activity.
- Optical Properties : UV-Vis and emission studies correlate substituents with photostability, critical for field applications .
Biological Activity
The compound 2-[(2-methylphenyl)methyl]-6-[(4-methylpiperidin-1-yl)sulfonyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a novel chemical entity that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of triazolopyridines , characterized by a triazole ring fused to a pyridine structure with various substituents that influence its biological activity. The presence of the methylphenyl and piperidine moieties enhances its interaction with biological targets.
Pharmacological Profile
The biological activity of this compound has been investigated in various studies, revealing several key effects:
- Anticancer Activity : Preliminary studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of human pancreatic adenocarcinoma cells (AsPC-1) and glioblastoma cells (U87 and U251) with IC50 values indicating potent activity .
- Neuroprotective Effects : Research suggests that this compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's disease. It appears to modulate pathways associated with neuronal survival and inflammation .
- Anti-inflammatory Activity : The compound has been reported to inhibit the production of pro-inflammatory cytokines, suggesting a role in managing inflammatory conditions. This effect is likely mediated through its impact on signaling pathways involved in immune response regulation .
The mechanisms underlying the biological activities of this compound are still being elucidated. However, several hypotheses have emerged based on existing literature:
- PPARγ Activation : Similar compounds have been shown to activate peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in regulating glucose metabolism and inflammation .
- Cell Cycle Arrest and Apoptosis Induction : Studies indicate that the compound may induce cell cycle arrest at the G1 phase and promote apoptosis in cancer cells through intrinsic pathways involving mitochondrial dysfunction and caspase activation .
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of this compound against multiple cancer cell lines. The results demonstrated that it significantly reduced cell viability in a dose-dependent manner, with the most pronounced effects observed in pancreatic cancer cells. The study highlighted the need for further investigation into its mechanism of action and potential clinical applications.
Case Study 2: Neuroprotection in Animal Models
In an animal model of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation. These findings suggest its potential as a therapeutic agent for neurodegenerative disorders.
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-[(2-methylphenyl)methyl]-6-[(4-methylpiperidin-1-yl)sulfonyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Oxidative cyclization : Hydrazine intermediates are oxidized (e.g., using sodium hypochlorite in ethanol) to form the triazolopyridine core, as demonstrated in analogous triazolopyridine syntheses .
- Sulfonylation : The 4-methylpiperidin-1-yl sulfonyl group is introduced via sulfonylation reactions, often requiring anhydrous conditions and catalysts like DMAP (4-dimethylaminopyridine) .
- Purification : Column chromatography or recrystallization (e.g., ethanol/dioxane mixtures) ensures high purity (>99%) .
Q. How is the compound characterized structurally, and what analytical techniques are essential?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H and C NMR confirm substituent positions and regiochemistry of the triazolopyridine core .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Single-crystal analysis resolves ambiguous stereochemistry, as seen in related triazolo-pyrimidine derivatives (mean σ(C–C) = 0.003 Å, R-factor = 0.049) .
Q. What preliminary biological assays are recommended for evaluating its bioactivity?
- Methodological Answer : Initial screening should include:
- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria and fungi, with MIC (minimum inhibitory concentration) determination .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
- Enzyme Inhibition : Kinase or protease inhibition assays, given sulfonamide groups’ role in targeting active sites .
Advanced Research Questions
Q. How can reaction yields be optimized for the sulfonylation step in the synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Use statistical models to optimize variables (temperature, solvent ratio, catalyst loading). For example, a 2 factorial design can identify critical factors, as applied in flow-chemistry optimizations .
- Alternative Reagents : Replace traditional sulfonyl chlorides with polymer-supported reagents to reduce side reactions .
- Real-Time Monitoring : In-line FTIR or HPLC tracks reaction progress, minimizing over-sulfonylation .
Q. How should researchers resolve contradictions in biological activity data across different assays?
- Methodological Answer :
- Cross-Validation : Replicate assays in independent labs using standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .
- Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 to confirm target engagement (e.g., kinase inhibition vs. off-target effects) .
- Metabolic Stability Testing : Evaluate compound stability in liver microsomes to rule out false negatives due to rapid degradation .
Q. What computational methods are suitable for predicting the compound’s binding modes?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with targets (e.g., kinases or proteases). Validate with co-crystallization data if available .
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., GROMACS) to assess conformational stability of the sulfonamide group in binding pockets .
- QSAR Models : Develop quantitative structure-activity relationships using descriptors like logP, polar surface area, and H-bond donors .
Q. What strategies mitigate toxicity risks during in vivo studies?
- Methodological Answer :
- Prophylactic Measures : Pre-treat with antioxidants (e.g., N-acetylcysteine) if reactive metabolites are suspected .
- Dose Escalation : Follow OECD guidelines for acute toxicity testing (e.g., fixed-dose procedure) to determine LD .
- Biomarker Monitoring : Track liver enzymes (ALT/AST) and renal function (creatinine) in serum .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
